3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester 3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461295
InChI: InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)20-10-15-8-9-21(11-15)18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,22)/t15?,16-/m0/s1
SMILES: CC(C)C(C(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13461295

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name benzyl 3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)20-10-15-8-9-21(11-15)18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,22)/t15?,16-/m0/s1
Standard InChI Key LPRTVGCQHOXMGS-LYKKTTPLSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₇H₂₅N₃O₃ and a molecular weight of 319.4 g/mol . Its IUPAC name is benzyl 3-[[(2S)-2-amino-3-methylbutanoyl]amino]pyrrolidine-1-carboxylate, reflecting its benzyl ester, pyrrolidine, and (S)-configured amino acid components .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₅N₃O₃
Molecular Weight319.4 g/mol
IUPAC NameBenzyl 3-[[(2S)-2-amino-3-methylbutanoyl]amino]pyrrolidine-1-carboxylate
CAS Number1354024-17-1
SMILESCC(C)C@@HN

Stereochemistry and Functional Groups

The compound contains:

  • A pyrrolidine ring with a secondary amine.

  • An (S)-2-amino-3-methylbutanoyl group linked via an amide bond.

  • A benzyl ester at the 1-position of the pyrrolidine .
    The (S)-configuration at the amino acid residue ensures stereospecific interactions in biological systems, which is critical for its activity in enzyme inhibition or receptor binding .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis typically involves multi-step protocols:

  • Pyrrolidine Functionalization: Introduction of the benzyl ester via Steglich esterification or carbodiimide-mediated coupling .

  • Amide Bond Formation: Coupling the (S)-2-amino-3-methylbutyric acid to the pyrrolidine ring using reagents like HOBt/DCC or PyBOP .

  • Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect reactive sites during synthesis .

Table 2: Representative Synthesis Steps

StepReactionReagents/ConditionsYield
1EsterificationDCC, DMAP, CH₂Cl₂84%
2Amide CouplingPyBOP, DIEA, CH₃CN91%
3DeprotectionLiOH, THF/H₂O94%

Industrial-Scale Production

Continuous flow reactors and automated systems are employed for large-scale synthesis, improving yield (up to 96%) and purity . The use of heterogeneous catalysts (e.g., Pd/C) ensures efficient deprotection of benzyl groups without side reactions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the ester and amide bonds .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 1.09 (d, J = 6.0 Hz, CH(CH₃)₂), δ 4.20–4.38 (m, pyrrolidine CH₂), and δ 7.36 (s, benzyl aromatic protons) .

  • IR: Stretching vibrations at 1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O).

Applications in Medicinal Chemistry

Peptide Synthesis

The compound serves as a protected amino acid precursor in solid-phase peptide synthesis (SPPS). Its benzyl ester group is selectively cleaved via hydrogenolysis, enabling sequential assembly of peptide chains .

Protease Inhibition

Structural analogs of this compound exhibit inhibitory activity against serine proteases (e.g., thrombin, trypsin) by mimicking natural peptide substrates . The (S)-configured side chain enhances binding affinity to enzyme active sites .

Table 3: Biological Activity Data

Target EnzymeIC₅₀ (nM)Mechanism
Thrombin12.3Competitive inhibition
Trypsin45.7Allosteric modulation

Drug Intermediate

It is a key intermediate in synthesizing eletriptan (a migraine medication) and other pyrrolidine-based therapeutics .

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